Antalarmin hydrochloride

Catalog No.
S690563
CAS No.
220953-69-5
M.F
C24H35ClN4
M. Wt
415.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antalarmin hydrochloride

CAS Number

220953-69-5

Product Name

Antalarmin hydrochloride

IUPAC Name

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C24H35ClN4

Molecular Weight

415.0 g/mol

InChI

InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H

InChI Key

CGDGXEDXEXACKQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Monohydrochloride; N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Hydrochloride;

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl

Corticotropin-releasing hormone (CRH) secreted from the hypothalamus is the major regulator of pituitary corticotropin-release and consequent glucocorticoid secretion. Antalarmin is a selective, nonpeptide antagonist of the CRH receptor 1 (Ki = 1 nM) that, consequently, reduces the release of corticotropin in response to chronic stress. Through its antagonism of central CRH signaling, antalarmin can reduce endocrinological, cardiovascular, and behavioral responses to stressful stimuli. It has also been shown to reduce dose escalation in cocaine-addicted rats, to produce anti-inflammatory effects in arthritis models, and to suppress stress-induced gastric ulceration related to irritable bowel syndrome.

Antalarmin hydrochloride is a highly selective, non-peptide corticotropin-releasing hormone receptor 1 (CRHR1) antagonist with a binding affinity (Ki) of approximately 1 nM. In procurement and material selection, this compound is prioritized for its ability to readily cross the blood-brain barrier (BBB), enabling systemic administration in neuroendocrine and behavioral models. Unlike its free base form, the hydrochloride salt offers improved handling and more predictable solubility profiles in standard laboratory vehicles (e.g., DMSO, ethanol, and cyclodextrin-based formulations), ensuring high reproducibility in in vivo dosing regimens [REFS-1, REFS-2].

Substituting Antalarmin hydrochloride with alternative CRHR1 antagonists fundamentally alters experimental workflows and pharmacokinetic outcomes. Utilizing peptide-based antagonists like Astressin requires invasive intracerebroventricular (ICV) injections due to their inability to cross the blood-brain barrier, which introduces surgical stress artifacts that confound HPA-axis data[1]. Furthermore, substituting with the closely related non-peptide analog CP-154,526 results in a significantly shorter elimination half-life, necessitating more frequent dosing that can disrupt chronic behavioral models[2]. Finally, opting for the Antalarmin free base over the hydrochloride salt introduces severe lipophilicity challenges, leading to variable aqueous suspension and inconsistent bioavailability during systemic administration .

Extended Pharmacokinetic Half-Life via Structural Methylation

The addition of a methyl group at the 6-position of the pyrrolopyrimidine ring distinguishes Antalarmin from its unmethylated analog, CP-154,526. This structural modification significantly extends its pharmacokinetic duration. In primate models, oral administration of Antalarmin achieves an elimination half-life of 7.82 hours [1]. In contrast, CP-154,526 exhibits a rapid biphasic decline with a much shorter half-life (approximately 0.9 to 1.5 hours in rodent models) [2].

Evidence DimensionElimination half-life (t1/2)
Target Compound Data7.82 hours (macaques, PO)
Comparator Or BaselineCP-154,526: ~0.9 - 1.5 hours (rats, IV/PO)
Quantified Difference>5-fold extension in elimination half-life for Antalarmin.
ConditionsSystemic administration (in vivo pharmacokinetic tracking).

A longer half-life reduces the required dosing frequency in chronic stress and addiction models, minimizing handling-induced stress artifacts that confound behavioral data.

Blood-Brain Barrier Penetrance vs. Peptide Antagonists

As a lipophilic small molecule, Antalarmin hydrochloride bypasses the delivery limitations of peptide-based CRH antagonists. While peptides like Astressin require direct intracerebroventricular (ICV) infusion to reach central receptors, systemically administered Antalarmin (e.g., 20 mg/kg PO or IP) successfully penetrates the BBB, achieving functional central concentrations (e.g., 9.8 ng/mL in CSF) and significantly suppressing stress-induced CSF CRH and plasma ACTH levels[REFS-1, REFS-3].

Evidence DimensionRoute of administration for central target engagement
Target Compound DataSystemic (PO, IP, IV) with confirmed CSF penetrance (9.8 ng/mL)
Comparator Or BaselineAstressin (peptide): Requires invasive ICV surgical infusion (0% BBB penetrance)
Quantified DifferenceAntalarmin achieves central CRHR1 blockade without surgical intervention.
ConditionsIn vivo neuroendocrine stress models.

Eliminates the need for invasive brain surgeries in test subjects, streamlining laboratory workflows and improving animal welfare in behavioral pharmacology.

Formulation Reliability of the Hydrochloride Salt

The extreme hydrophobicity of the Antalarmin core structure (cLogP ≈ 6.98) makes the free base difficult to formulate for in vivo use. The hydrochloride salt significantly improves handling and vehicle compatibility, allowing for stable stock solutions in DMSO (>10 mg/mL) and ethanol (~14 mg/mL) . This facilitates the creation of reproducible suspensions in Tween-80/saline or cyclodextrin (e.g., 20% SBE-β-CD) delivery vehicles, preventing the precipitation issues commonly observed with the free base .

Evidence DimensionStock solution stability and handling
Target Compound DataSoluble in DMSO (>10 mg/mL) and compatible with standard in vivo excipients
Comparator Or BaselineAntalarmin free base: Highly prone to aqueous precipitation and variable dosing
Quantified DifferenceThe HCl salt ensures complete dissolution in primary organic solvents for subsequent aqueous dilution, avoiding free base aggregation.
ConditionsStandard laboratory formulation preparation at room temperature.

Ensures consistent dosing and reproducible bioavailability, which is critical for generating reliable dose-response curves in preclinical screening.

High-Affinity CRHR1 Selectivity

Antalarmin hydrochloride demonstrates high-affinity, selective antagonism for the CRHR1 subtype, displacing endogenous ligands with a Ki of approximately 1 nM . This is highly selective compared to its affinity for CRHR2, ensuring that the compound specifically blocks CRH-induced ACTH secretion and anxiety-like behaviors without interfering with CRHR2-mediated cardiovascular or gastrointestinal functions [REFS-3, REFS-4].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound DataKi ≈ 1 nM (CRHR1)
Comparator Or BaselineBaseline endogenous CRF or non-selective antagonists
Quantified DifferenceSub-nanomolar to low-nanomolar specific binding to CRHR1, with negligible CRHR2 interference.
ConditionsIn vitro receptor binding assays.

Allows researchers to pharmacologically isolate CRHR1 pathways from CRHR2 pathways, ensuring clean, target-specific data in neuroendocrine studies.

Systemic Neuroendocrine and HPA-Axis Modeling

Antalarmin hydrochloride is a highly effective selection for studies requiring the blockade of stress-induced ACTH and cortisol/corticosterone release. Its ability to cross the blood-brain barrier allows for systemic dosing (IP or PO), avoiding the surgical stress associated with ICV infusions required by peptide antagonists [1].

Chronic Behavioral Pharmacology (Anxiety and Addiction)

Due to its extended elimination half-life compared to CP-154,526, Antalarmin is highly suited for chronic mild stress (CMS) and drug self-administration models. The longer duration of action minimizes the need for repeated handling, preserving the integrity of behavioral readouts [2].

Lipophilic Drug Formulation Benchmarking

Because of its specific solubility profile as a hydrochloride salt of a highly lipophilic core, Antalarmin serves as a quantitative benchmark compound for developing and validating novel cyclodextrin- or lipid-based drug delivery vehicles intended for central nervous system targeting.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.2550248 Da

Monoisotopic Mass

414.2550248 Da

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

Dates

Last modified: 08-15-2023

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